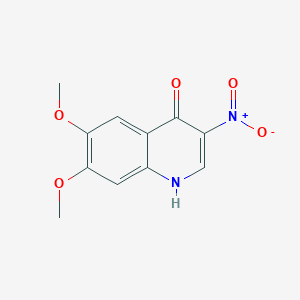

6,7-Dimethoxy-4-hydroxy-3-nitroquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Academic Research

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. nih.goviipseries.orgwikipedia.org A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of quinine, which he named 'Chinoilin' or 'Chinolein'. wikipedia.org This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly captured the attention of the scientific community. nih.goviipseries.org

Early research focused on understanding its fundamental properties and structure. Quinoline is recognized as a weak tertiary base and can form salts in the presence of acids, exhibiting reactions characteristic of both benzene and pyridine. nih.gov The late 19th century saw the development of several named reactions for synthesizing quinoline and its derivatives, including the Skraup, Doebner-von Miller, and Friedlander syntheses, which are still fundamental in organic chemistry today. iipseries.org

The discovery that quinine, a naturally occurring quinoline alkaloid, was an effective treatment for malaria marked a pivotal moment, shifting the research focus towards the medicinal applications of quinoline compounds. nih.gov This led to the synthesis of numerous quinoline-based drugs, such as the antimalarials chloroquine (B1663885) and primaquine, and the antibacterial fluoroquinolones. nih.gov The enduring relevance of the quinoline scaffold is a testament to its versatile nature and its capacity for functionalization, allowing for the continuous development of new compounds with diverse therapeutic properties. nih.goviipseries.org

Significance of the Quinoline Scaffold with Dimethoxy, Hydroxy, and Nitro Functionalities in Contemporary Chemical and Biological Research

The specific substituents on the quinoline ring of 6,7-dimethoxy-4-hydroxy-3-nitroquinoline are crucial in defining its potential chemical and biological profile. Each functional group imparts distinct properties that are of significant interest in contemporary research.

The quinoline scaffold itself is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial effects. nih.govmdpi.comtaylorandfrancis.com

The dimethoxy groups at positions 6 and 7 are known to be important for the biological activity of many quinoline and isoquinoline (B145761) compounds. For instance, 6,7-dimethoxy-4-anilinoquinoline derivatives have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy. nih.govnih.gov Furthermore, compounds with this substitution pattern are investigated for their effects on muscle contractility and as potential mast cell inhibitors. mdpi.comnih.gov

The 4-hydroxy group is another key feature. The 4-hydroxy-2-quinolinone scaffold, a tautomeric form, is a privileged structure known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.com The hydroxyl group can participate in hydrogen bonding, which is often crucial for binding to biological targets like enzymes and receptors. nih.gov The precursor, 6,7-Dimethoxy-4-hydroxyquinoline, is a key intermediate in the synthesis of various biologically active molecules. guidechem.comchemicalbook.com

The nitro group at the 3-position significantly influences the electronic properties of the quinoline ring, making it more electron-deficient. This can modulate the reactivity of the molecule and its potential biological targets. Nitro-substituted quinolines have been investigated for their antitumor activities. For example, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized as part of research into PI3K/Akt/mTOR signaling pathway inhibitors. researchgate.net The transformation of related nitro-pyrano-quinoline compounds has also been a subject of study, indicating the chemical versatility introduced by this group. researchgate.net

The combination of these functionalities on a single quinoline scaffold suggests a high potential for novel biological activity, possibly arising from synergistic or unique interactions with biological systems.

Overview of Current Research Trajectories and Unmet Research Needs Pertaining to this compound

Current research on quinoline derivatives is heavily focused on the development of new therapeutic agents, particularly in oncology. The 6,7-dimethoxyquinoline (B1600373) core is a key component of several c-Met kinase inhibitors, with ongoing efforts to synthesize novel analogs with improved potency and selectivity. nih.govnih.gov

However, a direct and extensive body of research focused specifically on This compound is notably scarce in publicly available literature. While its precursor, 6,7-Dimethoxy-4-hydroxyquinoline, is a well-documented chemical intermediate guidechem.comchemicalbook.comnih.govechemi.comtcichemicals.com, the nitrated derivative appears primarily as a catalog entry or a mention in a list of related compounds. chemicalbook.com

This points to a significant unmet research need . The unique combination of electron-donating dimethoxy groups, a hydrogen-bonding hydroxy group, and an electron-withdrawing nitro group on a proven bioactive scaffold presents a compelling case for further investigation.

Key research trajectories that remain to be explored include:

Synthesis and Characterization: Developing and optimizing a robust synthetic route for this compound and fully characterizing its physicochemical properties.

Biological Screening: Conducting comprehensive biological screening to evaluate its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Given the background of related compounds, exploring its activity as a kinase inhibitor would be a logical starting point.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand how each functional group contributes to any observed biological activity.

Mechanistic Studies: If biological activity is identified, elucidating the underlying mechanism of action at the molecular level.

The lack of dedicated research on this compound represents a clear gap in the current understanding of substituted quinolines. Its structural features, inferred from the well-established roles of its constituent parts, suggest that it is a promising candidate for future drug discovery and development efforts.

Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dimethoxy-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c1-17-9-3-6-7(4-10(9)18-2)12-5-8(11(6)14)13(15)16/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHKUFJMQKYROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627293 | |

| Record name | 6,7-Dimethoxy-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205448-44-8 | |

| Record name | 6,7-Dimethoxy-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxy 4 Hydroxy 3 Nitroquinoline

Established and Emerging Synthetic Pathways to the 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline Core Structure

The construction of the target quinoline (B57606) core hinges on the initial synthesis of its direct precursor, 4-hydroxy-6,7-dimethoxyquinoline , followed by a regioselective nitration reaction.

The synthesis of this compound is primarily achieved through the nitration of the 4-hydroxy-6,7-dimethoxyquinoline precursor. This precursor can be synthesized via several well-established cyclization strategies.

Precursor Synthesis: 4-Hydroxy-6,7-dimethoxyquinoline

Two principal routes to this key intermediate include the Gould-Jacobs reaction and a reductive cyclization pathway.

Gould-Jacobs Reaction: This classic method involves the reaction of an aniline (B41778) with an ethoxymethylenemalonate derivative, followed by thermal cyclization. The process starts with 3,4-dimethoxyaniline (B48930) (also known as 4-aminoveratrole) and diethyl ethoxymethylenemalonate . The initial reaction forms an intermediate which is then cyclized at high temperatures in a solvent like diphenyl ether to yield ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate . googleapis.comchemicalbook.com Subsequent hydrolysis and decarboxylation of this ester produce 4-hydroxy-6,7-dimethoxyquinoline. chemicalbook.comgoogle.com

Reductive Cyclization: An alternative pathway begins with 3,4-dimethoxy acetophenone . This starting material undergoes nitration to introduce a nitro group ortho to the acetyl group, forming 2-nitro-4,5-dimethoxy acetophenone . This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting enaminone undergoes catalytic hydrogenation, which simultaneously reduces the nitro group and induces cyclization to form the 4-hydroxy-6,7-dimethoxyquinoline core.

Final Step: Nitration

The direct nitration of 4-hydroxy-6,7-dimethoxyquinoline introduces the nitro group at the C-3 position, which is activated by the 4-hydroxy group. A common and effective method for the analogous nitration of 4-hydroxyquinoline (B1666331) involves using concentrated nitric acid in a solvent such as propionic acid. This reaction proceeds by heating the quinoline precursor, followed by the slow addition of the nitric acid solution, leading to the precipitation of the 3-nitro product upon completion.

Table 1: Selected Synthetic Routes to the this compound Core

| Target Step | Starting Material(s) | Key Reagents & Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| Precursor Synthesis | 3,4-Dimethoxyaniline + Diethyl ethoxymethylenemalonate | 1. Heat (100-165°C) 2. Thermal cyclization in diphenyl ether (reflux) googleapis.com | Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate | Gould-Jacobs Cyclization |

| Precursor Synthesis | 3,4-Dimethoxy acetophenone | 1. Nitration 2. Condensation (DMF-DMA) 3. Catalytic Hydrogenation | 4-Hydroxy-6,7-dimethoxyquinoline | Reductive Cyclization |

| Final Nitration | 4-Hydroxy-6,7-dimethoxyquinoline | Conc. Nitric Acid, Propionic Acid, Heat | This compound | Electrophilic Aromatic Substitution |

The synthesis of analogs of this compound can be systematically approached by modifying the precursors used in the established synthetic pathways.

Variation of the Aniline Precursor: In the Gould-Jacobs pathway, substituting 3,4-dimethoxyaniline with other substituted anilines allows for the introduction of a wide array of functional groups on the benzo portion of the quinoline ring. This strategy is foundational for creating libraries of quinoline derivatives.

Alternative Cyclization Chemistries: Beyond the Gould-Jacobs reaction, other named reactions for quinoline synthesis, such as the Combes, Friedländer, or Doebner-von Miller syntheses, can be adapted with appropriately substituted precursors to generate structural diversity. googleapis.com

Modification of the Malonate Component: Altering the ester groups on the diethyl ethoxymethylenemalonate can influence reaction kinetics and solubility, and can be used to introduce different functionalities at the 3-position prior to potential decarboxylation.

Functional Group Interconversions and Derivatization Strategies of this compound

The title compound possesses three distinct functional groups—nitro, hydroxy, and dimethoxy—each providing a handle for further chemical modification.

The nitro group at the C-3 position is readily converted to an amino group, which serves as a key building block for further derivatization. The reduction is a common transformation with a variety of available reagents. A highly relevant example is the reduction of the closely related 4-chloro-6,7-dimethoxy-3-nitroquinoline , which can be effectively hydrogenated to 3-amino-4-chloro-6,7-dimethoxyquinoline using a Raney Nickel catalyst under a hydrogen atmosphere in ethanol (B145695). This demonstrates a clean and efficient method for this specific conversion.

Other standard conditions for the reduction of aromatic nitro groups are also applicable and offer a range of options depending on the desired chemoselectivity and reaction scale.

Table 2: Reagents for the Reduction of the 3-Nitro Group

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Raney Nickel | Ethanol, atmospheric pressure | Effective for related 3-nitroquinoline (B96883) substrates. |

| Tin (II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | A classic method for nitro group reduction. |

| Iron (Fe) / Acetic Acid | Refluxing acetic acid | Commonly used in industrial applications. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent. |

The 4-hydroxy group, which exists in tautomeric equilibrium with the 4-quinolone form, is a versatile site for modification.

Conversion to a 4-Chloro Group: A pivotal transformation is the conversion of the hydroxyl group into a chloro group, creating an excellent leaving group for nucleophilic aromatic substitution reactions. This is typically achieved by treating the parent compound with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), often at elevated temperatures. acs.orggoogle.com The resulting 4-chloro-6,7-dimethoxy-3-nitroquinoline is a key intermediate.

Nucleophilic Substitution: The 4-chloro derivative readily reacts with various nucleophiles. For example, reaction with substituted anilines in the presence of a base or via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) can yield a diverse range of 4-anilinoquinoline derivatives. acs.orgmdpi.com

Etherification and Esterification: Standard methodologies can be applied to convert the 4-hydroxy group into ethers or esters. Alkylation can be performed using alkyl halides in the presence of a base, while esterification can be achieved with acyl chlorides or anhydrides. researchgate.net These modifications can significantly alter the compound's physicochemical properties.

The two methoxy (B1213986) groups at the C-6 and C-7 positions can be selectively or fully demethylated to reveal the corresponding hydroxy (phenol) groups. This transformation is valuable for exploring structure-activity relationships, as hydroxyl groups can act as hydrogen bond donors.

Common demethylating agents include strong Lewis acids like boron tribromide (BBr₃) in an inert solvent or heating with pyridinium chloride . googleapis.com The choice of reagent and conditions can allow for regioselective demethylation in some quinoline systems. Furthermore, O-demethylation has been identified as a primary metabolic pathway for 6,7-dimethoxyquinoline (B1600373) derivatives, highlighting the biological relevance of this transformation. mdpi.com

Regioselective Functionalization of the Quinoline Ring System

The functionalization of the this compound ring is a nuanced process governed by the electronic properties of its existing substituents. The quinoline core is composed of two fused rings: a pyridine (B92270) ring and a benzene (B151609) ring. The reactivity of each position on this scaffold is dictated by the interplay of the electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups.

The nitro group at the C-3 position is strongly electron-withdrawing, which deactivates the entire aromatic system towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.org This activation is most pronounced at the ortho (C-2 and C-4) and para (C-5, C-7) positions relative to the nitro group. Conversely, the dimethoxy groups at C-6 and C-7, along with the hydroxyl group at C-4, are electron-donating, activating the benzenoid ring for electrophilic substitution, primarily at the C-5 and C-8 positions. acs.org

Nucleophilic Aromatic Substitution (SNAr)

For nucleophilic substitution to occur, a suitable leaving group, typically a halide, must be present at an activated position. libretexts.org In derivatives of the target compound, such as 4-chloro-6,7-dimethoxy-3-nitroquinoline, the C-4 position is exceptionally susceptible to nucleophilic attack. The presence of the ortho nitro group provides powerful resonance stabilization for the negatively charged Meisenheimer complex intermediate that forms during the reaction. wikipedia.orgyoutube.com Studies on the related 4-chloro-6,7-dimethoxyquinoline (B44214) have demonstrated its effective conversion to 4-anilinoquinoline derivatives, confirming the high reactivity of the C-4 position. nih.gov A similar high regioselectivity for C-4 substitution is observed in the closely related quinazoline (B50416) systems. mdpi.com

Another powerful method for functionalization is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct introduction of nucleophiles at positions activated by a nitro group without the prerequisite of a leaving group. nih.gov For the this compound scaffold, this would theoretically allow for functionalization at the C-2 and C-4 positions.

| Starting Material | Reagent/Conditions | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinoline | Substituted anilines, isopropanol, reflux | C-4 | 6,7-Dimethoxy-4-anilinoquinoline derivatives | nih.gov |

| 6,7-Dimethoxy-2,4-dichloroquinazoline | Anilines, DIPEA, dioxane, 80 °C | C-4 (preferentially) | 2-Chloro-4-anilino-6,7-dimethoxyquinazoline | mdpi.com |

| Nitroquinoline derivatives | Potassium carbazol-9-ide, tert-BuOK, THF | ortho/para to NO2 group | Amino-substituted nitroquinolines (via VNS) | nih.gov |

Electrophilic Aromatic Substitution

Electrophilic attacks are directed towards the electron-rich benzenoid half of the molecule. The potent activating effects of the 6,7-dimethoxy substituents guide incoming electrophiles to the C-5 and C-8 positions. Research on the nitration of 6,7-dimethoxy-4-methylquinoline (B7901174) confirmed that electrophilic substitution occurs regioselectively at the C-5 position. acs.org Similarly, theoretical and experimental studies on the nitration of N-protected tetrahydroquinoline have shown that regioselectivity can be controlled to favor substitution at the C-6 position, demonstrating the ability to manipulate reaction outcomes based on subtle electronic and steric changes. researchgate.net

| Starting Material | Reagent/Conditions | Position of Functionalization | Product | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-4-methylquinoline | Nitration reagents | C-5 | 6,7-Dimethoxy-4-methyl-5-nitroquinoline | acs.org |

| N-protected tetrahydroquinoline | Nitration reagents | C-6 (achieved with specific protecting groups) | 6-Nitro-1,2,3,4-tetrahydroquinoline | researchgate.net |

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In the context of synthesizing complex heterocyclic molecules like quinolines, these principles manifest through the use of alternative energy sources, safer solvents, reusable catalysts, and atom-economical reaction designs. acs.orgijpsjournal.com

Microwave-Assisted Synthesis

One of the most impactful green technologies in organic synthesis is the use of microwave irradiation. ijpsjournal.com This method dramatically accelerates reaction rates, leading to significant reductions in reaction times from hours to minutes, and often results in higher product yields and purity compared to conventional heating. nih.govbenthamdirect.comtandfonline.com The synthesis of various quinoline derivatives, including those involving cyclization and substitution reactions, has been successfully demonstrated using microwave assistance. nih.govacs.org

Solvent-Free and Alternative Solvent Systems

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reactions reduce waste, cost, and safety hazards. acs.org The Hantzsch synthesis of polyhydroquinolines, for instance, has been efficiently performed under solvent-free conditions using a reusable heterogeneous catalyst. rsc.org Similarly, organocatalytic reactions to produce nitro-containing compounds have been developed under solvent-free conditions. nih.gov When a solvent is necessary, greener alternatives like water or ethanol are preferred. researchgate.net

Advanced Catalytic and One-Pot Strategies

The development of efficient and recyclable catalysts is crucial. Methodologies employing nanocatalysts, biodegradable catalysts like p-toluenesulfonic acid (p-TSA), or even catalyst-free conditions have been reported for quinoline synthesis. researchgate.netacs.org Furthermore, multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, embody green chemistry principles by reducing the number of synthetic steps, minimizing purification needs, and saving time and resources. acs.org These one-pot strategies have been effectively used for generating diverse quinoline libraries. researchgate.net

| Green Strategy | Specific Method/Reaction | Key Advantages | Reference |

|---|---|---|---|

| Alternative Energy Source | Microwave-assisted synthesis of quinoline-4-carboxylic acids from isatins | Reaction time reduced from 22 hours to 10 minutes with comparable yield. | tandfonline.com |

| Solvent-Free Conditions | Hantzsch reaction for polyhydroquinolines using a V-TiO2 catalyst | Operational simplicity, short reaction time, satisfactory yields, reusable catalyst. | rsc.org |

| Greener Solvents | Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids in water | Utilizes a green solvent and reagents from natural sources. | acs.org |

| Multicomponent Reactions (MCRs) | One-pot, three-component synthesis of quinoline-based hybrids under microwave irradiation | Efficient, catalyst-free, rapid production of complex molecules. | acs.org |

| Alternative Catalysis | Synthesis of 3-nitroquinolines from 2-aminobenzaldehyde (B1207257) and nitro-olefins using DABCO | An efficient synthesis route for the 3-nitroquinoline core structure. | acs.org |

Structure Activity Relationship Sar and Chemoinformatic Investigations of 6,7 Dimethoxy 4 Hydroxy 3 Nitroquinoline Derivatives

Systematic Elucidation of Structural Requirements for Biological Interactions

The biological profile of quinoline (B57606) derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Systematic studies have been crucial in identifying the key structural motifs required for meaningful interactions with biological targets.

Research into the SAR of quinoline-based compounds has revealed that specific substitutions at various positions on the quinoline ring are critical for their biological activity. For instance, in the context of anticancer activity, it has been observed that the presence of an aniline (B41778) group at the C-4 position, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups, such as the methoxy (B1213986) groups at C-7, play an important role in defining the potency of the compounds. nih.gov

The core structure of 6,7-dimethoxy-4-hydroxy-3-nitroquinoline itself contains several key features whose modulation can significantly impact activity. The 6,7-dimethoxy substitution is a common motif in many biologically active isoquinoline (B145761) and quinoline compounds, often associated with enhanced potency. nih.govresearchgate.net The hydroxyl group at C-4 and the nitro group at C-3 are also pivotal. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the entire molecule and is a known feature in some antitubercular agents like nitroimidazoles, where it is essential for their mechanism of action. nih.gov

Studies on related heterocyclic systems provide further insights. For example, in a series of 6,7-dimethoxy-4-anilinoquinolines developed as c-Met inhibitors, the substitution pattern on the C-4 anilino moiety was systematically varied. nih.gov The introduction of a benzimidazole (B57391) fragment and further substitutions on this fragment led to compounds with potent inhibitory activity against the c-Met kinase. nih.gov This highlights that while the core quinoline scaffold provides a necessary foundation, modifications at the C-4 position are crucial for optimizing target-specific interactions.

The effect of substituents is not always intuitive and can depend on a combination of steric, electronic, and hydrophobic factors. For example, in a study of 3-phenylisoquinoline (B1583570) derivatives, antibacterial potency was found to increase with the enhanced lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov This suggests that for certain targets, hydrophobic interactions are a key driver of activity.

The following table summarizes the general influence of substituents on the activity of quinoline-type scaffolds based on findings from related series.

| Position | Substituent Type | General Effect on Activity | Target Class Example |

| C-3 | Nitro, Cyano | Can enhance potency, often crucial for specific mechanisms. nih.govnih.gov | Anticancer, Antitubercular |

| C-4 | Aniline, Hydroxyl | Critical for interaction; substitutions on the aniline ring allow for activity modulation. nih.govnih.gov | Tyrosine Kinases (e.g., c-Met) |

| C-6 | Aminoacrylamide, Methoxy | Often enhances potency. nih.govresearchgate.net | Anticancer, P-glycoprotein modulation |

| C-7 | Methoxy | Often enhances potency. nih.govresearchgate.net | Anticancer, P-glycoprotein modulation |

This table is illustrative and based on general findings in related quinoline and isoquinoline series.

In the pursuit of c-Met inhibitors, a series of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole moiety were synthesized. nih.gov The most potent compound from this series, compound 12n , demonstrated an IC50 value of 0.030 µM against c-Met kinase. nih.gov The molecular architecture here is critical: the 6,7-dimethoxyquinoline (B1600373) core acts as a scaffold, the C-4 anilino group serves as a key binding element within the kinase's ATP pocket, and the terminal benzimidazole moiety allows for additional interactions, likely extending into other regions of the active site to enhance binding affinity. nih.gov

Similarly, studies on 3-phenylisoquinoline derivatives as antibacterial agents targeting the FtsZ protein revealed the importance of specific architectural features. nih.gov While the non-quaternary isoquinoline derivatives showed no significant activity, their N-methyl quaternary ammonium (B1175870) counterparts exhibited antibacterial effects against S. aureus. nih.gov This indicates that the introduction of a permanent positive charge fundamentally alters the molecular architecture in a way that promotes interaction with the bacterial target.

Furthermore, the development of P-glycoprotein (P-gp) modulators based on a 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold showed that the linker connecting the isoquinoline part to other aryl moieties was critical. researchgate.net Structure-activity analysis identified that rigid linkers of specific lengths were necessary for potent inhibition of P-gp, demonstrating a clear correlation between the molecule's spatial arrangement and its modulatory potency. researchgate.net

Mechanistic Elucidation and Biological Target Profiling of 6,7 Dimethoxy 4 Hydroxy 3 Nitroquinoline

Identification and Validation of Molecular and Cellular Targets

Understanding how these compounds interact with biological systems at a molecular level is crucial for their development as potential therapeutic agents. Research has centered on enzyme interactions, receptor modulation, and effects on nucleic acids.

Derivatives of the 6,7-dimethoxyquinoline (B1600373) scaffold have been identified as potent inhibitors of receptor tyrosine kinases, particularly the cellular Mesenchymal-Epithelial Transition factor (c-Met). The HGF/c-Met signaling pathway is a critical regulator of cell proliferation, survival, and motility, and its deregulation is implicated in tumorigenesis. nih.gov

A series of synthesized 6,7-dimethoxy-4-anilinoquinolines demonstrated significant inhibitory activity against the c-Met kinase. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring attached to a benzimidazole (B57391) fragment were crucial for optimizing potency. Notably, compound 12n from this series emerged as a highly effective inhibitor. nih.gov

Table 1: c-Met Kinase Inhibitory Activity of a Selected 6,7-Dimethoxy-4-anilinoquinoline Derivative

| Compound | Substituent | IC₅₀ (µM) against c-Met |

|---|---|---|

| 12n | 4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl | 0.030 ± 0.008 |

Data sourced from a study on 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors. nih.gov

Molecular docking studies suggest that these inhibitors bind to the ATP-binding site of the c-Met kinase, preventing its activation. nih.gov While extensive research exists for these anilino-derivatives, specific enzyme inhibition data for 6,7-dimethoxy-4-hydroxy-3-nitroquinoline itself is not prominently featured in the reviewed literature.

The interaction of quinoline (B57606) derivatives with cellular receptors and signaling pathways extends beyond direct enzyme inhibition. The HGF/c-Met pathway, when abnormally activated, triggers downstream cascades including RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are central to cancer progression. nih.gov By inhibiting c-Met, its derivatives indirectly modulate these critical signaling networks. nih.gov

There is limited specific information in the searched scientific literature regarding the direct interaction of this compound or its immediate derivatives with P-glycoprotein or the modulation of inflammasome complexes like NLRP3.

Certain heterocyclic compounds are known to exert their biological effects by interacting with nucleic acids. For instance, a series of 6-chloro-substituted acridine (B1665455) derivatives, which are structurally distinct from quinolines, were studied for their ability to intercalate with DNA. nih.gov These studies used viscometric titrations to determine binding affinities and DNA unwinding angles. nih.gov However, research specifically detailing the DNA intercalation properties of this compound was not identified in the reviewed literature.

In Vitro Pharmacological Characterization in Advanced Research Models (e.g., Cancer Cell Lines, Bacterial Strains, Parasitic Models)

The potential therapeutic applications of this compound derivatives have been explored in various in vitro models, including cancer cells and microbial pathogens.

Derivatives built on the 6,7-dimethoxy-quinazoline and -quinoline core have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. nih.govnih.govnih.gov For example, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, a related quinazoline (B50416), was identified as a potent inhibitor of colon and breast cancer cell proliferation. nih.gov Similarly, 6,7-dimethoxy-4-anilinoquinoline derivatives have shown efficacy against lung, breast, and gastric cancer cell lines. nih.gov

Studies on other nitro-substituted aromatic compounds, such as hydroxynaphthanilides, indicate that they can induce cell cycle arrest. mdpi.comnih.gov Potent compounds in this class were found to cause an accumulation of cells in the G1 phase, which was associated with the downregulation of cyclin E1 protein levels. mdpi.comnih.gov This suggests a potential mechanism for the anti-proliferative effects observed with related nitro-aromatic structures.

Table 2: Anti-proliferative Activity of Related 6,7-Dimethoxy-quinoline/quinazoline Derivatives in Human Cancer Cell Lines

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 6,7-dimethoxy-4-anilinoquinoline | Compound 12n | A549 (Lung) | 0.05 ± 0.01 |

| MCF-7 (Breast) | 0.13 ± 0.02 | ||

| MKN-45 (Gastric) | 0.04 ± 0.01 | ||

| 6,7-dimethoxyquinazolin-4-amine | DW-8 | HCT116 (Colon) | 8.50 ± 2.53 |

| SW620 (Colon) | 6.15 ± 0.37 | ||

| BT-20 (Breast) | 11.69 ± 3.73 |

Data compiled from studies on the anti-cancer effects of quinoline and quinazoline derivatives. nih.govnih.gov

The quinoline scaffold is a known pharmacophore in anti-microbial drug discovery. Research into 3-phenyl-substituted 6,7-dimethoxyisoquinoline (B95607) derivatives has shown their potential as antibacterial agents. nih.gov These compounds were evaluated against both drug-sensitive and multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE). nih.gov The antibacterial potency was found to increase with the lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov The mechanism for this activity was linked to the binding and inhibition of the bacterial cell division protein FtsZ. nih.gov

While these findings highlight the anti-microbial potential of the broader dimethoxy-isoquinoline class, specific studies on the anti-microbial or anti-parasitic activity of this compound were not found in the scope of this review.

Detailed Analysis of Mechanisms of Action at the Subcellular Level

The intricate mechanisms through which this compound may exert its biological effects are a subject of significant scientific interest. While direct studies on this specific compound are limited, analysis of structurally related quinoline and nitroquinoline derivatives provides a foundational understanding of its potential subcellular activities. These activities appear to converge on critical cellular pathways that regulate cell fate and function, including apoptosis, oxidative stress responses, and other vital cellular processes like autophagy and angiogenesis.

The induction of apoptosis, or programmed cell death, is a hallmark of many compounds investigated for their therapeutic potential. For quinoline derivatives, this often involves the modulation of key proteins in the apoptotic cascade. Research on analogous compounds suggests that this compound could potentially trigger apoptosis through the intrinsic, or mitochondrial, pathway.

This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). A critical determinant of cell survival or death is the ratio of these opposing factions. Studies on various quinoline derivatives have demonstrated an ability to alter this balance in favor of apoptosis. For instance, some quinolines have been shown to downregulate the expression of Bcl-2 while leaving Bax expression unaffected, thereby lowering the Bcl-2/Bax ratio. This shift in the ratio is a crucial event that leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.

Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, such as caspase-9, are activated first, and they subsequently cleave and activate effector caspases, including caspase-3 and caspase-7. These effector caspases are the ultimate executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Interactive Table: Potential Apoptotic Pathway Modulation by Quinoline Derivatives

| Key Apoptotic Event | Observed Effect in Related Quinoline Derivatives | Potential Implication for this compound |

|---|---|---|

| Bcl-2 Family Regulation | Downregulation of Bcl-2, leading to a decreased Bcl-2/Bax ratio. | May shift the cellular balance towards apoptosis. |

| Mitochondrial Integrity | Induction of mitochondrial outer membrane permeabilization (MOMP). | Could trigger the release of pro-apoptotic factors. |

| Caspase Activation | Activation of initiator caspase-9 and effector caspase-3. | Potential to execute the final stages of programmed cell death. |

The cellular redox environment is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. The structure of this compound, featuring both a quinoline core and a nitro group, suggests a potentially complex role in modulating oxidative stress.

On one hand, the nitroaromatic moiety is a well-known electrophile that can participate in redox cycling. Compounds such as 4-nitroquinoline (B1605747) 1-oxide are recognized for their ability to generate ROS, including superoxide (B77818) anions and hydrogen peroxide, leading to oxidative damage to cellular macromolecules like DNA and lipids. researchgate.netnih.govnih.gov This pro-oxidant activity is often associated with the depletion of intracellular antioxidants, most notably glutathione (B108866) (GSH), a key cellular protectant. researchgate.netnih.gov Some nitro-substituted 8-hydroxyquinolines have also been shown to increase the generation of intracellular ROS. nih.gov

Conversely, the quinoline scaffold itself is present in numerous compounds exhibiting antioxidant properties. nih.govekb.egrsc.orgnih.gov These derivatives can act as radical scavengers, donating hydrogen atoms or single electrons to neutralize damaging free radicals. nih.gov The antioxidant potential of quinoline derivatives is often attributed to their chemical structure, which can be modified to enhance this activity. nih.govresearchgate.net For example, certain hydroxy-substituted quinolines have demonstrated significant antioxidant capacity. researchgate.net

Interactive Table: Potential Dual Role in Oxidative Stress

| Structural Feature | Associated Activity in Related Compounds | Potential Effect of this compound |

|---|---|---|

| Nitro Group | Induction of ROS production and depletion of glutathione. researchgate.netnih.govnih.govnih.gov | Pro-oxidant effects, potentially leading to oxidative stress. |

| Quinoline Scaffold | Radical scavenging and antioxidant activity. nih.govekb.egrsc.orgnih.gov | Antioxidant effects, potentially counteracting oxidative damage. |

Beyond apoptosis and oxidative stress, the subcellular effects of quinoline derivatives extend to other fundamental cellular processes, including autophagy and angiogenesis.

Autophagy: Autophagy is a catabolic process where cells degrade and recycle their own components. This process is crucial for cellular homeostasis and can have a dual role in cell survival and death. Certain quinoline derivatives have been identified as inducers of autophagy. nih.gov For instance, some 4,7-disubstituted quinolines have been shown to induce autophagy by targeting and stabilizing ATG5, a key protein in the autophagic machinery. nih.gov Furthermore, compounds with structural similarities, such as 3,4-dimethoxychalcone, have been reported to induce autophagy by activating the transcription factors TFEB and TFE3, which are master regulators of lysosomal biogenesis and autophagy. nih.govresearchgate.net This suggests that this compound could potentially modulate autophagic pathways, although the specific nature of this modulation would require further investigation.

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions. Several quinoline derivatives have demonstrated anti-angiogenic properties, inhibiting the proliferation, migration, and tube formation of endothelial cells. nih.govrsc.org The anti-angiogenic effects of some quinolines are mediated through the inhibition of key signaling pathways involved in angiogenesis, such as those involving vascular endothelial growth factor (VEGF) and its receptors. nih.gov Notably, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) has been reported to possess anti-angiogenic activity. nih.gov This raises the possibility that this compound could also interfere with angiogenic processes.

Interactive Table: Modulation of Other Cellular Processes by Related Compounds

| Cellular Process | Observed Effects of Related Derivatives | Potential Implication for this compound |

|---|---|---|

| Autophagy | Induction of autophagy via stabilization of ATG5 or activation of TFEB/TFE3. nih.govnih.govresearchgate.net | May trigger autophagic pathways in cells. |

| Angiogenesis | Inhibition of endothelial cell proliferation, migration, and tube formation; inhibition of VEGF signaling. nih.govnih.govrsc.orgnih.gov | Could potentially exert anti-angiogenic effects. |

Advanced Research Applications and Methodological Innovations for 6,7 Dimethoxy 4 Hydroxy 3 Nitroquinoline

Utilization as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. The structural attributes of 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline, including its heterocyclic nature and potential for various chemical interactions, make it a candidate for development as a chemical probe.

Target validation is the process of demonstrating that a specific molecular target is involved in a disease process and that modulating it is likely to have a therapeutic effect. Phenotypic screening, on the other hand, involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without prior knowledge of the target. google.com

Quinoline (B57606) derivatives are frequently employed in both target-based and phenotypic screening approaches. google.comnih.gov For instance, derivatives of 6,7-dimethoxy-4-anilinoquinoline have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, a target in cancer therapy. nih.gov This suggests that this compound could be used in screening campaigns to identify new biological targets or to validate existing ones. Phenotypic screens could reveal its effects on cellular processes, and subsequent target deconvolution studies could identify the responsible molecular machinery. The choice of compound library and the clinical relevance of the phenotypic model are crucial for the success of such screens. google.com

Table 1: Approaches in Early Drug Discovery

| Approach | Description | Relevance of this compound |

| Target-Based Screening | Testing compounds against a known, specific biological target. | Could be screened against known targets, such as kinases, based on the activity of similar quinoline scaffolds. |

| Phenotypic Screening | Identifying compounds that produce a desired phenotype in a biological system. | Could be used to uncover novel biological activities and targets by observing its effects on cells or organisms. google.com |

| Target Deconvolution | Identifying the molecular target(s) of a hit from a phenotypic screen. | If active in a phenotypic screen, subsequent studies would be needed to identify its mechanism of action. |

Fluorescent probes are indispensable tools for visualizing biological processes in living cells and organisms. The development of fluorescent analogs of a compound of interest can provide insights into its localization, mechanism of action, and interactions with cellular components.

The nitroaromatic group in this compound can act as a fluorescence quencher. nih.govnih.govmdpi.com This property can be exploited in the design of "turn-on" fluorescent probes. For example, a probe could be designed where the nitro group is reduced in a specific cellular environment (e.g., hypoxic conditions in tumors), leading to an increase in fluorescence. mdpi.com The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PeT), where the nitro group quenches the fluorescence of a nearby fluorophore until a specific biological event occurs. nih.gov Furthermore, the intrinsic fluorescence of the quinoline core could be modulated by its substituents, offering another avenue for creating environmentally sensitive probes.

Table 2: Principles of Fluorescent Probe Design Potentially Applicable to this compound

| Mechanism | Principle | Potential Application |

| Photoinduced Electron Transfer (PeT) | An electron-withdrawing group (like a nitro group) quenches the fluorescence of a fluorophore. Reduction of the quencher restores fluorescence. nih.govmdpi.com | A fluorescent analog could be designed to light up in response to specific cellular reductase activity. |

| Environment-Sensitive Fluorophore | The fluorescence properties (intensity, wavelength) of the quinoline core could change based on its local environment (e.g., binding to a protein). | An analog could be developed to report on binding events or changes in the cellular microenvironment. |

Integration into Combinatorial Chemistry and High-Throughput Screening Libraries

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. chemrxiv.org High-throughput screening (HTS) then enables the rapid testing of these libraries for biological activity. google.comnih.govresearchgate.net

The quinoline scaffold is a popular framework for building combinatorial libraries due to its synthetic tractability and proven biological relevance. chemrxiv.orgresearchgate.netnih.gov Libraries of quinoline derivatives have been successfully used to discover inhibitors for a variety of targets, particularly protein kinases. nih.govresearchgate.netnih.gov Given that derivatives of 6,7-dimethoxyquinoline (B1600373) have shown activity as kinase inhibitors, nih.govnih.gov this compound could serve as a key building block or a member of a focused library for screening against the kinome or other target classes. The functional groups on the molecule (hydroxy, methoxy (B1213986), nitro) provide handles for further chemical modification, allowing for the generation of a diverse set of analogs for HTS campaigns.

Advanced Analytical Methodologies for Research Purposes

The characterization of synthetic intermediates and final products is a cornerstone of chemical research. A variety of advanced analytical techniques are essential for confirming the structure and purity of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the molecular structure. acs.orguncw.eduuncw.edupublish.csiro.au For complex quinoline derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to unambiguously assign all proton and carbon signals. acs.org The chemical shifts of the protons on the quinoline ring are influenced by the electronic effects of the substituents.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compound. peerj.commcmaster.caub.edunih.govresearchgate.net Fragmentation patterns observed in MS/MS experiments can provide further structural information and help to identify related compounds and metabolites. For instance, the fragmentation of quinoline derivatives often involves the loss of small molecules like HCN from the heterocyclic ring. mcmaster.ca

Chromatographic Methods : High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of synthetic compounds and for separating mixtures of related structures, such as isomers or byproducts. researchgate.netgoogle.com HPLC can be coupled with UV and fluorescence detectors for sensitive and selective detection.

Table 3: Key Analytical Techniques for Characterizing this compound

| Technique | Information Provided |

| 1D and 2D NMR | Detailed structural information, including connectivity and spatial relationships of atoms. acs.orguncw.eduuncw.edupublish.csiro.au |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. peerj.commcmaster.caub.edunih.govresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. mcmaster.canih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. researchgate.netgoogle.com |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, -NO2, C=O). |

| X-ray Crystallography | Definitive three-dimensional molecular structure of crystalline compounds. nih.gov |

Academic Patent Landscape and Intellectual Property Pertaining to Research Applications

The patent landscape for quinoline derivatives is extensive, reflecting their importance in medicinal chemistry and materials science. google.comresearchgate.netacs.org Numerous patents describe the synthesis and application of functionalized quinolines for a wide range of diseases, including cancer and infectious diseases. google.comgoogle.comgoogle.comnih.govmdpi.com

While specific patents covering this compound for research applications are not prominent in public databases, patents for structurally related compounds highlight the intellectual property trends in this area. For example, patents exist for methods of preparing quinolines and for their use as intermediates in the synthesis of pharmaceuticals. google.com The novelty in this field often lies in the specific substitution patterns on the quinoline ring and the resulting biological activities or material properties. Any new and non-obvious use of this compound as a research tool, such as a specific type of chemical probe or a component of a screening library for a novel target, could potentially be patentable. The intellectual property value would depend on the utility and novelty of the application.

Future Perspectives and Unexplored Avenues in 6,7 Dimethoxy 4 Hydroxy 3 Nitroquinoline Research

Development of Novel Synthetic Strategies and Methodologies

The advancement of research into 6,7-dimethoxy-4-hydroxy-3-nitroquinoline is intrinsically linked to the availability of efficient and versatile synthetic routes. While classical methods for quinoline (B57606) synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, provide foundational strategies, future efforts should focus on modern, sustainable, and scalable methodologies. arabjchem.orgnih.gov

Future synthetic research could prioritize:

Green Chemistry Approaches : There is a growing emphasis on developing environmentally benign synthetic processes in pharmaceutical chemistry. benthamdirect.comijpsjournal.com Future syntheses of this compound could employ greener alternatives, such as using water as a solvent, microwave or ultrasound-assisted reactions to reduce reaction times and energy consumption, and employing biodegradable catalysts. nih.govbenthamdirect.comacs.org The use of nanocatalysts is another promising avenue, offering high efficiency and recyclability. acs.org

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, reproducibility, and scalability. Developing a flow-based synthesis for this nitroquinoline derivative would enable more controlled reaction conditions, particularly for potentially hazardous nitration steps, and facilitate rapid library generation for structure-activity relationship (SAR) studies.

Late-Stage Functionalization : The ability to modify the quinoline core in the final steps of a synthetic sequence is highly valuable for drug discovery. Research into C-H activation and functionalization strategies would allow for the direct introduction of various substituents onto the quinoline scaffold, enabling the rapid exploration of chemical space around the core molecule. mdpi.com

Biocatalysis : The use of enzymes to perform specific chemical transformations offers high selectivity and mild reaction conditions. Exploring biocatalytic methods for steps such as regioselective hydroxylation or demethylation could provide elegant solutions to synthetic challenges and generate novel derivatives.

A comparison of potential future synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Green Chemistry | Reduced environmental impact, lower cost, increased safety. benthamdirect.com | Development of water-based syntheses, use of recyclable nanocatalysts, and microwave-assisted protocols. nih.govacs.org |

| Flow Chemistry | Enhanced safety and control, improved scalability, rapid optimization. | Design and optimization of a continuous flow reactor for nitration and cyclization steps. |

| Late-Stage C-H Functionalization | Rapid diversification of lead compounds, access to novel chemical space. mdpi.com | Identification of selective catalysts for C-H activation at various positions on the quinoline ring. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | Screening of enzyme libraries (e.g., P450 monooxygenases) for selective functionalization. |

Exploration of New Biological Targets and Disease Areas for Mechanistic Study

The diverse biological activities reported for quinoline derivatives suggest that this compound could interact with a range of cellular targets and be relevant for multiple diseases. nih.govarabjchem.org Future research should move beyond preliminary screening to in-depth mechanistic studies.

Key areas for exploration include:

Oncology : Many quinoline-based compounds exhibit anticancer activity by targeting key proteins in cancer signaling pathways. nih.govresearchgate.net Potential targets for this compound include:

Tyrosine Kinases : Inhibitors of kinases like c-Met, EGFR, and VEGFR are established cancer therapies. nih.gov The quinoline scaffold is central to many of these inhibitors, making this a primary area of investigation. nih.gov

Tubulin Polymerization : Compounds that disrupt microtubule dynamics are potent anticancer agents. The potential for this nitroquinoline to inhibit tubulin polymerization should be explored. nih.govnih.gov

Proteasome Inhibition : The proteasome is a validated target in oncology, and some substituted quinolines have been identified as noncovalent proteasome inhibitors. nih.gov

DNA Topoisomerases : Quinolines are structurally related to other compounds known to inhibit topoisomerases, enzymes critical for DNA replication and repair. nih.gov

Novel Enzyme Inhibition : A functional proteomics approach has identified Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2) as selective targets of quinoline drugs. drugbank.com Investigating the interaction of this compound with these enzymes could reveal novel mechanisms of action and therapeutic applications.

Neurodegenerative Diseases : Some quinoline derivatives have shown neuroprotective properties, suggesting potential applications in diseases like Alzheimer's or Parkinson's disease.

Infectious Diseases : The quinoline core is famous for its role in antimalarial drugs like chloroquine (B1663885). nih.gov The potential of this nitroquinoline derivative against various pathogens, including bacteria, fungi, and parasites, remains a vast and underexplored field.

Integration with Systems Biology, Proteomics, and Genomics Approaches

To gain a comprehensive understanding of the biological effects of this compound, a shift from a single-target to a systems-level perspective is essential.

Proteomics : Chemoproteomics can be a powerful tool for target deconvolution. By using a clickable, tagged version of the molecule, researchers can pull down its binding partners from cell lysates and identify them using mass spectrometry. nih.gov This approach can uncover both primary targets and off-target effects, providing a global view of the compound's interactions. drugbank.comnih.gov Proteomic profiling of cells treated with the compound can also reveal changes in protein expression and post-translational modifications, offering insights into the cellular pathways being modulated. frontiersin.org

Genomics : Genomic profiling of a panel of cancer cell lines (such as the NCI-60 or CCLE) for sensitivity to the compound can help identify genetic biomarkers of response or resistance. nih.govbroadinstitute.org This involves correlating the compound's activity profile with genomic data, including mutations, copy number variations, and gene expression patterns. nih.govscienceopen.com Such studies can guide patient selection in future clinical applications and reveal mechanisms of action. researchgate.net

Systems Biology : Integrating data from proteomics, genomics, and other 'omics' technologies allows for the construction of network models of the compound's effects. acs.org This systems-level view can help predict how perturbations in one part of a cellular network will affect other parts, leading to a more holistic understanding of the drug's impact and potentially identifying combination therapy strategies.

Table 2: Proposed 'Omics' Approaches for Mechanistic Studies

| 'Omics' Approach | Technique | Potential Outcome |

|---|---|---|

| Proteomics | Affinity Chromatography-Mass Spectrometry drugbank.com | Identification of direct protein binding partners and cellular targets. |

| Quantitative Proteomics (e.g., SILAC, TMT) frontiersin.org | Elucidation of perturbed cellular pathways and downstream effects. | |

| Genomics | Cancer Cell Line Encyclopedia (CCLE) Screening broadinstitute.org | Identification of genetic biomarkers for drug sensitivity or resistance. |

| RNA-Seq/Microarray Analysis nih.gov | Profiling of transcriptional changes induced by the compound. | |

| Systems Biology | Network Analysis and Modeling | Integration of multi-omics data to understand the compound's system-wide impact. |

Advancement in Computational Modeling and Artificial Intelligence-driven Design

Computational methods are poised to revolutionize the process of drug discovery and development, and their application to this compound research could significantly accelerate progress.

Molecular Docking and Dynamics : Once potential protein targets are identified, molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze the binding mode of the compound at the atomic level. nih.govbiointerfaceresearch.com These simulations can elucidate key interactions, guide the design of more potent analogs, and help explain observed SAR. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed once a series of analogs with corresponding biological activity data is available. nih.govbiointerfaceresearch.com These models correlate the 3D structural features of molecules with their activity, providing predictive tools for designing new compounds with enhanced potency.

Artificial Intelligence (AI) and Machine Learning (ML) : AI is rapidly transforming drug discovery. oncodesign-services.comnih.gov

Generative Models : AI can be used to design novel molecules de novo. optibrium.com By training on vast chemical databases, these models can generate new quinoline derivatives with desired properties (e.g., high predicted activity, good ADMET profile), moving beyond simple modifications of the parent structure. mdpi.com

Property Prediction : AI models can predict a wide range of properties, including bioactivity, solubility, permeability, and toxicity, for virtual compounds before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. optibrium.com

Retrosynthesis Prediction : AI tools can also assist chemists by proposing viable synthetic routes for designed molecules, streamlining the path from virtual design to physical compound. oncodesign-services.com

Opportunities for Interdisciplinary Research and Collaborative Initiatives

The multifaceted research required to fully explore the potential of this compound necessitates a highly collaborative and interdisciplinary approach. The era of siloed research is giving way to integrated team science.

Future progress will depend on establishing robust collaborations between:

Synthetic and Medicinal Chemists : To design and synthesize novel analogs and develop efficient synthetic routes. umd.edu

Biologists and Pharmacologists : To perform in vitro and in vivo testing, elucidate mechanisms of action, and identify disease models. indianabiosciences.org

Computational Scientists : To conduct molecular modeling, run AI-driven design campaigns, and analyze large 'omics' datasets. umaryland.edu

Structural Biologists : To solve the structures of the compound in complex with its protein targets, providing invaluable information for rational drug design.

Clinicians : To provide insights into unmet medical needs and guide the translational path from the laboratory to the clinic. mssm.edu

Institutions and consortia that foster such interdisciplinary interactions, such as academic drug discovery centers and public-private partnerships, will be crucial for advancing this research. indianabiosciences.orgjhu.edu Sharing data and resources through open-science initiatives can also accelerate discovery and avoid redundant efforts. broadinstitute.org

Q & A

Q. What are the key synthetic routes for preparing 6,7-dimethoxy-4-hydroxy-3-nitroquinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves nitration and functionalization of the quinoline core. Key steps include:

- Nitration : Introducing the nitro group at position 3 requires controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) to avoid over-nitration or decomposition .

- Solvent selection : Polar aprotic solvents like DMSO or methanol are critical for stabilizing intermediates and improving solubility .

- Base optimization : Potassium carbonate or other mild bases facilitate etherification or hydroxylation without side reactions .

Data Table :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% | >90% |

| Hydroxylation | K₂CO₃, DMSO, 80°C | 70–85% | 85–92% |

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent degradation : Use HPLC or LC-MS to monitor decomposition in buffers (pH 1–13) at 25°C and 40°C. Nitro groups are prone to reduction under acidic/alkaline conditions .

- Thermal analysis : TGA/DSC to assess decomposition temperatures and identify polymorphic transitions .

Key Finding : The compound shows instability at pH < 3 (nitro group reduction to amine) and pH > 10 (demethylation of methoxy groups) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Contradictions often arise from:

- Impurity profiles : Trace byproducts (e.g., demethylated derivatives) may exhibit off-target effects. Use preparative HPLC to isolate pure batches and re-test activity .

- Assay variability : Standardize cell-based assays (e.g., kinase inhibition) using positive controls like staurosporine and validate via dose-response curves .

Example : A 2021 study resolved discrepancies in cytotoxicity data by identifying a 5% impurity of 6,7-dihydroxy-3-nitroquinoline as the source of false-positive apoptosis signals .

Q. What reaction mechanisms explain the regioselective nitration of 6,7-dimethoxyquinoline derivatives?

The nitro group’s position is influenced by:

- Electron-donating groups : Methoxy substituents at positions 6 and 7 activate the quinoline ring, directing nitration to the less hindered position 3 via electrophilic aromatic substitution .

- Steric effects : Molecular modeling (DFT calculations) shows that nitration at position 3 minimizes steric clash with adjacent methoxy groups .

Data Table :

| Derivative | Nitration Position | Yield (%) |

|---|---|---|

| 6,7-Dimethoxyquinoline | 3 | 72 |

| 6-Methoxyquinoline | 3 (major), 5 (minor) | 58 |

Q. How does the nitro group in this compound influence its redox behavior in electrochemical studies?

Cyclic voltammetry reveals:

- Reduction peaks : The nitro group undergoes a reversible one-electron reduction at −0.8 V (vs. Ag/AgCl), forming a nitro radical anion. This property is exploitable in designing redox-active probes .

- pH dependence : Reduction potentials shift cathodically in acidic media due to proton-coupled electron transfer .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Scale-up issues include:

- Exothermic reactions : Nitration requires precise temperature control to prevent runaway reactions. Use jacketed reactors with automated cooling .

- Solvent recovery : DMSO’s high boiling point complicates recycling. Switch to methanol/water mixtures for easier distillation .

Case Study : A pilot-scale batch (10 kg) achieved 68% yield after optimizing stirring efficiency and catalyst loading (0.5 mol% FeCl₃) .

Q. How can computational modeling predict the bioavailability of this compound?

- LogP calculations : Experimental LogP ≈ 1.8 (vs. predicted 1.9 via ChemAxon) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

- ADMET profiling : In silico tools (e.g., SwissADME) highlight potential hepatotoxicity risks due to nitro group metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.